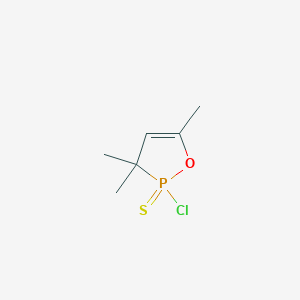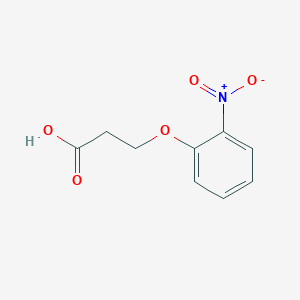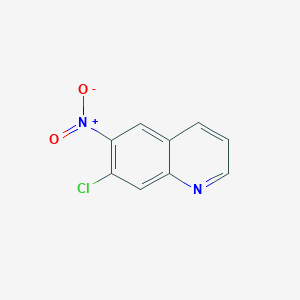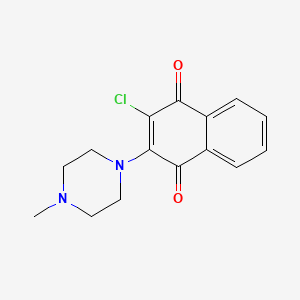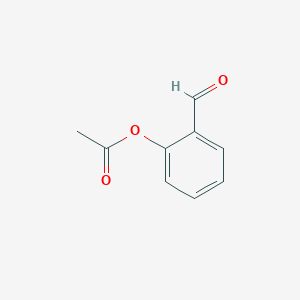
Bis(benzoylmethyl) sulfide
概要
説明
Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S and a molecular weight of 270.35 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
This compound has been synthesized in various studies. One method involves the use of a ligand with two carbonyl groups and one sulfinyl group . Another synthesis route involves the reaction between 2-Mercapto-1-phenylethanone and 2-Bromoacetophenone .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The compound has a predicted boiling point of 434.5±30.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .科学的研究の応用
Condensation Reactions
Bis(aroylmethyl) sulfides, which include bis(benzoylmethyl) sulfide, are used in condensation reactions with aromatic aldehydes and ammonium acetate. These reactions produce 2,6-diaroyl-3,5-diaryltetrahydro-1,4thiazines, with interesting stereochemistry where the benzoyl group is axially oriented. This demonstrates the compound's utility in organic synthesis and stereochemistry studies (Selvaraj, Dhanabalan, Mercypushphalatha, & Arumugam, 1991).
Self-Healing Elastomers
This compound derivatives are used as dynamic crosslinkers in the design of self-healing poly(urea–urethane) elastomers. These elastomers show significant healing efficiency at room temperature without the need for catalysts or external intervention, demonstrating the compound's potential in materials science (Rekondo et al., 2014).
Polymerization Initiators
Geminal bis-sulfides, including this compound, can initiate polymerization in non-aqueous media. The interaction with acyl(aroyl)peroxides forms systems that initiate such polymerizations, indicating its significance in the field of polymer chemistry (Puzin, Leplyanin, Shaul'skii, & TolstikovGenrikh, 1988).
Fluorescence Enhancement in Rare Earth Complexes
Bis(benzoylmethyl) sulfoxide, a related compound, enhances the fluorescence of rare earth ions like Tb(III)
and Dy(III) when used as a ligand in their complexes. This enhancement is significant compared to when only bis(benzoylmethyl) sulfoxide acts as a ligand. This finding is crucial in the study of luminescence and fluorescent materials (Wen-xian et al., 2010).
Synthesis of Poly(oxovinyl sulfide)s
This compound derivatives are involved in the synthesis of poly(oxovinyl sulfide)s, which have applications in the field of material science due to their solubility and thermal stability properties (Ueda, Sakai, Komatsu, & Imai, 1982).
Anti-Corrosive Properties
Derivatives of this compound, like bis(benzimidazol-2-ylethyl)sulfide, demonstrate anti-corrosive properties on mild carbon steel. This application is significant in the field of materials engineering and corrosion science (Cruz, Pandiyan, & García-Ochoa, 2005).
作用機序
Target of Action
Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S It’s known that sulfides often interact with metal ions in biological systems .
Mode of Action
It’s known that sulfides can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound and its targets .
Biochemical Pathways
This compound may participate in biochemical pathways involving the oxidation of metal sulfides . The dissolution of metal sulfides can occur via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, pH levels, temperature, and the presence of metal ions . .
Safety and Hazards
If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It is also advised to avoid the dispersion of dust and to use personal protective equipment when handling this compound .
将来の方向性
While specific future directions for Bis(benzoylmethyl) sulfide are not mentioned in the sources, its use in the synthesis of lanthanide (III) complexes suggests potential applications in areas such as fluorescence materials, electroluminescence devices, and as fluorescence probes and labels in various biological systems .
特性
IUPAC Name |
2-phenacylsulfanyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKVFSCEMNSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290389 | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2461-80-5 | |
| Record name | 2461-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination behavior of Bis(benzoylmethyl) sulfide with Copper(II)?
A1: The research article [] investigates the synthesis and characterization of copper(II) complexes with this compound (BMS). It demonstrates that BMS acts as a ligand, forming a chelate complex with Copper(II) with the formula [Cu(BMS)2]. This suggests that both sulfur and oxygen atoms in BMS coordinate with the copper ion. The study further explores the synthesis and properties of mixed-ligand complexes, where BMS and other ligands like 8-hydroxyquinoline or salicylaldehyde simultaneously coordinate with Copper(II).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



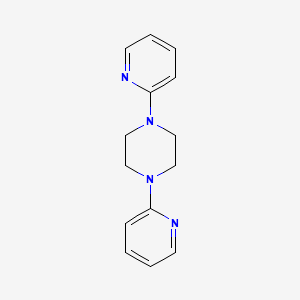
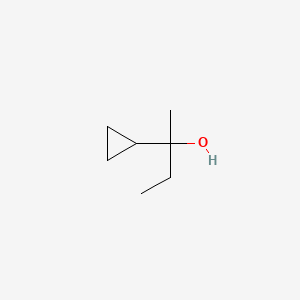

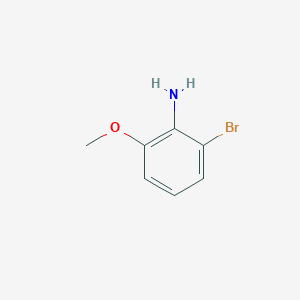
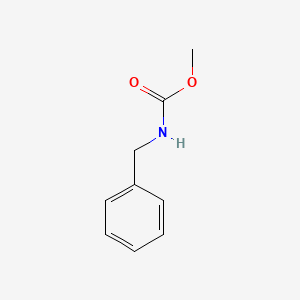
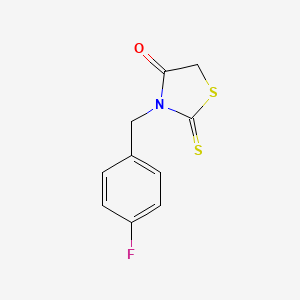

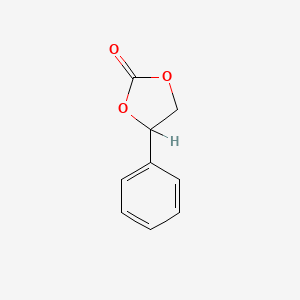
![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
